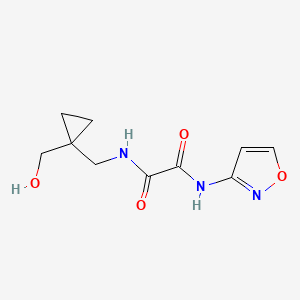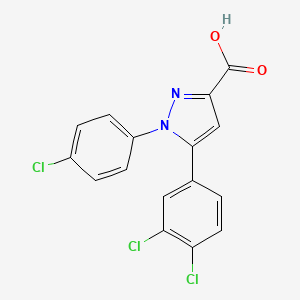
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride typically involves the following steps:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as 3-chlorobenzaldehyde, with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring.
Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where the thiazolidine intermediate reacts with an appropriate aminoethylating agent, such as ethylenediamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammation.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms involving thiazolidinediones.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation.
Pathways Involved: The activation of PPARs can lead to changes in the expression of genes involved in glucose and lipid metabolism, as well as anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione used to improve insulin sensitivity in patients with type 2 diabetes.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific structural features, such as the presence of an aminoethyl side chain and a chlorophenyl group. These structural elements may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S.ClH/c12-8-3-1-2-7(6-8)9-10(15)14(5-4-13)11(16)17-9;/h1-3,6,9H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQAPOAPCLUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2627699.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-BROMOBENZAMIDE](/img/structure/B2627700.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2627703.png)

![4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2627705.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21,26-tetrahydroxy-2,4-dimethylhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B2627707.png)
![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2627711.png)

![methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2627714.png)
![4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2627715.png)


![methyl 3-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2627721.png)
